![molecular formula C7H6ClN3 B1455526 2-chloro-1-methyl-1H-imidazo[4,5-c]pyridine CAS No. 1314961-48-2](/img/structure/B1455526.png)

2-chloro-1-methyl-1H-imidazo[4,5-c]pyridine

Overview

Description

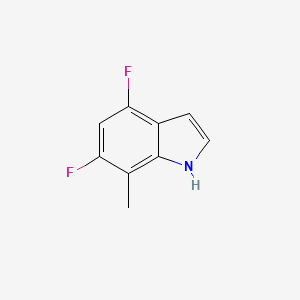

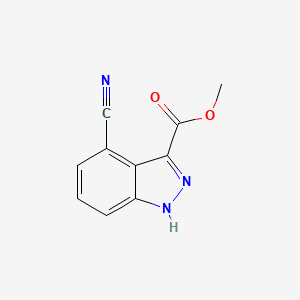

“2-chloro-1-methyl-1H-imidazo[4,5-c]pyridine” is a compound that belongs to the class of imidazo[4,5-c]pyridines . Imidazo[4,5-c]pyridines are considered as privileged structures due to their occurrence in many natural products .

Synthesis Analysis

The synthesis of imidazo[4,5-c]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[4,5-c]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[4,5-c]pyridines include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . The proposed plausible mechanistic pathway includes the initial imine formation as the slowest step, followed by iodine catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization .Scientific Research Applications

Central Nervous System (CNS) Modulation

This compound is known to act as a GABA A receptor positive allosteric modulator . This activity is crucial for the development of drugs that can modulate CNS functions, potentially leading to new treatments for disorders such as anxiety, insomnia, and epilepsy.

Cancer Therapeutics

The imidazo[4,5-c]pyridine core is present in 3-deazaneplanocin A (DZNep) , which acts as an S-adenosyl-L-homocysteine synthesis inhibitor and a histone methyltransferase EZH2 inhibitor . These properties make it a candidate for the treatment of various types of cancer and possibly even Ebola virus disease.

Digestive System Aids

As proton pump inhibitors, derivatives of this compound can reduce stomach acid production, making them valuable for treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .

Anti-Inflammatory Agents

The structural framework of imidazo[4,5-c]pyridine allows for the development of non-steroidal anti-inflammatory drugs (NSAIDs) . These agents can help manage inflammation and pain in conditions such as arthritis.

Antimicrobial Activity

Imidazole derivatives exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties . This makes them important candidates for developing new antimicrobial agents, especially in the face of rising antibiotic resistance.

Metabolic Disease Management

Compounds with the imidazo[4,5-c]pyridine structure have been shown to influence enzymes involved in carbohydrate metabolism . This opens up possibilities for creating new treatments for metabolic disorders like diabetes.

Material Science Applications

Due to their special structural characteristics, these derivatives have potential applications in material science, particularly in proton- and charge-transfer processes in organometallic chemistry .

Drug Synthesis and SAR Analysis

The compound serves as a key intermediate in the synthesis of various drugs. It is also used in structure-activity relationship (SAR) analysis to optimize the biological activity of new therapeutic agents .

Mechanism of Action

Future Directions

Imidazo[4,5-c]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . They are known to play a crucial role in numerous disease conditions . Therefore, the future directions in the research of “2-chloro-1-methyl-1H-imidazo[4,5-c]pyridine” and similar compounds may focus on their potential therapeutic significance.

properties

IUPAC Name |

2-chloro-1-methylimidazo[4,5-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c1-11-6-2-3-9-4-5(6)10-7(11)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQEOCLBLBCXUQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=NC=C2)N=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-1-methyl-1H-imidazo[4,5-c]pyridine | |

CAS RN |

1314961-48-2 | |

| Record name | 2-chloro-1-methyl-1H-imidazo[4,5-c]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1455444.png)

![3-[(4-Chlorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1455446.png)

![3-[(Pentyloxy)methyl]piperidine hydrochloride](/img/structure/B1455447.png)

![6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1455454.png)